molecular formula C21H22N2O4 B4961278 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide

2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide

Cat. No. B4961278
M. Wt: 366.4 g/mol
InChI Key: ODMCAESJAYHBAI-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide, also known as CAY10471, is a small molecule inhibitor that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the NF-κB pathway and the Akt/mTOR pathway. By inhibiting these pathways, 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide can regulate cell growth, induce apoptosis, and reduce inflammation.
Biochemical and Physiological Effects:
2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide in lab experiments is its specificity for certain signaling pathways, making it a valuable tool for studying the effects of these pathways on various cellular processes. However, one limitation of using 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide is its potential toxicity, which can affect the reliability of experimental results.

Future Directions

There are several future directions for the study of 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide, including the development of more specific and potent inhibitors, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the use of 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicity.

Synthesis Methods

2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-bromoethanol, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)ethylamine. The final step involves the reaction of the intermediate compound with 2-cyano-3-(2-hydroxyphenyl)acrylamide, resulting in the formation of 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide.

Scientific Research Applications

2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurodegenerative disorder research, 2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide has been found to protect neurons from oxidative stress and prevent neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

properties

IUPAC Name

(E)-2-cyano-3-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-16-6-8-19(9-7-16)26-12-10-25-11-13-27-20-5-3-2-4-17(20)14-18(15-22)21(23)24/h2-9,14H,10-13H2,1H3,(H2,23,24)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMCAESJAYHBAI-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide

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